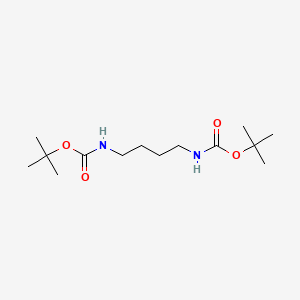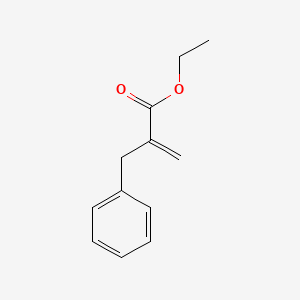
Ethyl 2-benzylacrylate
Vue d'ensemble
Description
Ethyl 2-benzylacrylate, also known as this compound, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of benzylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylacrylate can be synthesized through the esterification of benzylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-benzylprop-2-enoate involves the continuous esterification process. This process includes the use of a fixed-bed reactor where benzylacetic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylacetic acid and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylacetic acid and other carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-benzylacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-benzylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ester functional group and the benzyl moiety.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzylacrylate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, ethyl 2-benzylprop-2-enoate is unique due to the presence of the benzyl group, which imparts different chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the fragrance and flavor industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
This compound stands out due to its specific structure, which makes it valuable in specialized chemical syntheses and potential biological applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 2-benzylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
Clé InChI |
FVLGPYFFONYLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
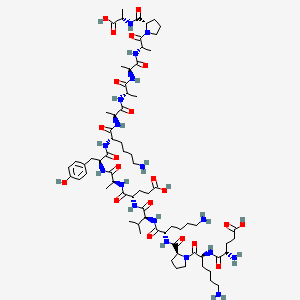
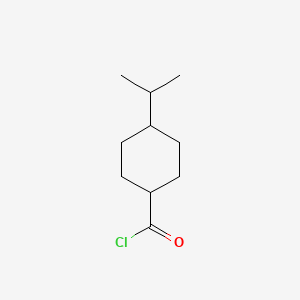
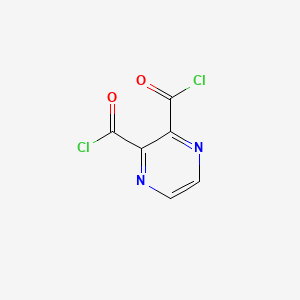
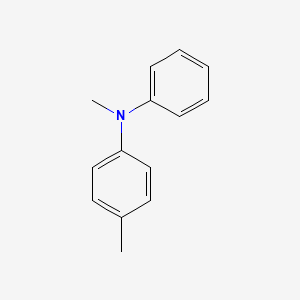
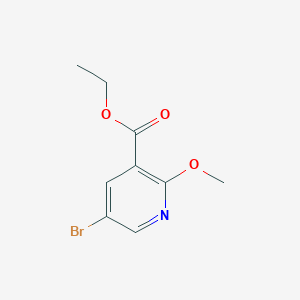
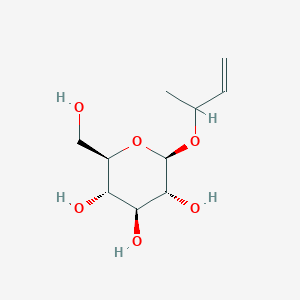
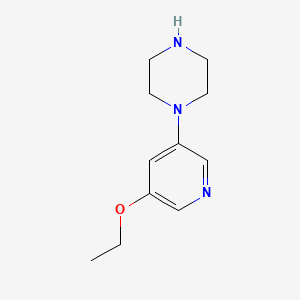

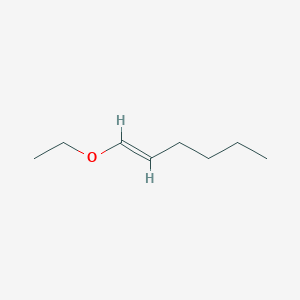
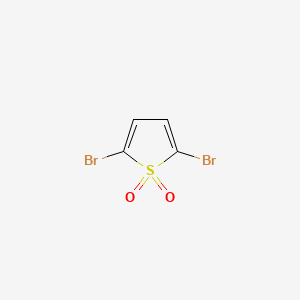
![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)
